丁香素

描述

Eugenitin, while not directly mentioned in the provided studies, is closely related to eugenol, a compound known for its presence in clove oil and various biological activities. The research on eugenol and its derivatives, including studies on their synthesis, molecular structure, and properties, can provide insights into the characteristics of eugenitin by extension.

Synthesis Analysis

The synthesis of eugenol derivatives demonstrates the compound's versatility as a starting material for producing various phenolic compounds with significant biological activities. These synthesis processes often involve two-step procedures, including reactions such as thiol-ene click and nucleophilic substitution reactions, to obtain novel compounds with potential as drugs or in other applications (Abdou et al., 2021).

Molecular Structure Analysis

Eugenol's molecular structure, characterized by an intramolecular hydrogen bond between the -OH and -OCH3 groups, plays a crucial role in its reactivity and interactions. This feature has been studied extensively through techniques like laser spectroscopy and ab initio calculations, revealing insights into the conformers and stability of eugenol and its complexes (Longarte et al., 2004).

Chemical Reactions and Properties

Eugenol serves as a precursor for various chemical reactions, leading to the synthesis of monomers and polymers with applications in high-tech materials. The chemical modifications of eugenol include (meth)acrylation and the introduction of functional groups such as epoxy and cyclic carbonate, enabling the preparation of functional polymers (Molina-Gutierrez et al., 2019).

Physical Properties Analysis

Eugenol-based polyesters exhibit a range of thermal and mechanical properties, influenced by the composition and structure of the polymers. These properties include thermal stability, glass transition temperatures, and mechanical strength, highlighting the potential of eugenol-derived materials in various applications (Hu et al., 2015).

Chemical Properties Analysis

The inclusion complexes between eugenol and cyclodextrins have been studied for their potential in enhancing the solubility and stability of eugenol. These studies reveal the crucial role of hydrogen bonding and the hydrophobic cavity of cyclodextrins in forming stable complexes with eugenol, affecting its release profiles and interaction mechanisms (Nuchuchua et al., 2009).

科学研究应用

药理学

丁香素: 已被鉴定为一种存在于丁香花蕾中的非挥发性色酮衍生物,也是内生真菌Mycoleptodiscus indicus的代谢产物 . 在药理学中,它已被研究用于其在小鼠中的生物利用度和药代动力学,为进一步开发和利用提供了理论基础 .

生物化学

在生物化学中,丁香素已显示出在酶活化方面的潜力。 据报道,它可以激活重组 GH11 内切木聚糖酶和黑曲霉葡萄糖淀粉酶,这些酶对于将复杂糖分解成单糖至关重要,表明其在涉及碳水化合物分解的工业过程中的潜在应用 .

医学

丁香素在医学中的作用仍在不断涌现,研究主要集中在其药代动力学特性。 通过超高效液相色谱-串联质谱法测定小鼠血液中的丁香素表明其在治疗应用方面的潜力,但需要更多研究才能完全了解其药用益处 .

生物技术

丁香素在生物技术中的应用与其在激活酶中的作用有关。 丁香素对内切木聚糖酶 GH11 的活化对于生物技术应用可能意义重大,因为这种酶在植物细胞壁成分的降解中起着至关重要的作用,这对于生物燃料生产至关重要 .

农业

在农业中,丁香素激活酶可以有利于提高农产品的加工效率。 例如,增强内切木聚糖酶活性可以帮助分解植物材料,从而有可能更有效地利用农业废弃物和副产品 .

环境科学

虽然没有明确记录丁香素在环境科学中的直接应用,但内切木聚糖酶等酶的激活对环境可持续性具有重要意义。 分解植物材料的酶可用于减少农业废弃物并促进生物燃料的生产,从而支持环境保护工作 .

生化分析

Biochemical Properties

Eugenitin plays a significant role in biochemical reactions, particularly in the activation of enzymes. It has been shown to activate recombinant GH11 endo-xylanase by 40% at a concentration of 5 mM . The interaction involves hydrogen bonding with a serine residue and stacking interaction with a tryptophan residue in the enzyme . This activation modifies the optimal pH and temperature activities of the enzyme and slightly affects its kinetic parameters .

Cellular Effects

Eugenitin influences various cellular processes, including enzyme activation and modulation of metabolic activities. It has been reported to activate glucoamylase from Aspergillus niveus . This activation can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound’s ability to enhance enzyme activity suggests its potential role in improving metabolic efficiency in cells.

Molecular Mechanism

At the molecular level, eugenitin exerts its effects through specific binding interactions with biomolecules. The primary interactions include hydrogen bonding with serine residues and stacking interactions with tryptophan residues in enzymes . These interactions lead to enzyme activation, which can result in changes in gene expression and metabolic pathways. The molecular docking studies have provided insights into the binding orientation and interaction sites of eugenitin with enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eugenitin have been observed to change over time. The stability and degradation of eugenitin can influence its long-term effects on cellular function. Studies have shown that eugenitin remains stable under specific conditions, allowing for sustained enzyme activation over time

Dosage Effects in Animal Models

The effects of eugenitin vary with different dosages in animal models. At lower dosages, eugenitin has been shown to activate enzymes without causing adverse effects . At higher dosages, there may be potential toxic effects that need to be carefully monitored. The threshold effects and toxicology studies are essential to determine the safe and effective dosage range for eugenitin in animal models.

Metabolic Pathways

Eugenitin is involved in various metabolic pathways, particularly those related to enzyme activation. It interacts with enzymes such as GH11 endo-xylanase and glucoamylase, influencing their activity and, consequently, the metabolic flux . The compound’s role in these pathways can lead to changes in metabolite levels and overall metabolic efficiency in cells.

Transport and Distribution

The transport and distribution of eugenitin within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of eugenitin in target cells and tissues . Understanding the transport mechanisms is crucial for determining the bioavailability and therapeutic potential of eugenitin.

Subcellular Localization

Eugenitin’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that eugenitin reaches specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of eugenitin can influence its activity and function, making it an essential aspect of its biochemical analysis.

属性

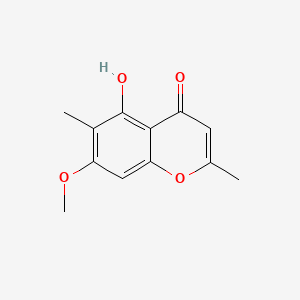

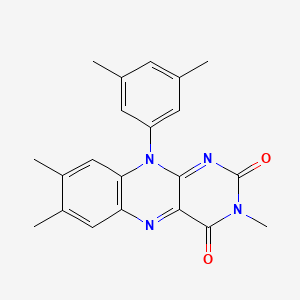

IUPAC Name |

5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTSAUBIQAKKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197376 | |

| Record name | Eugenitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eugenitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

480-12-6 | |

| Record name | Eugenitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eugenitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 °C | |

| Record name | Eugenitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1230180.png)

![alpha-[(4-Chlorobenzylideneamino)-oxy]-isobutyric acid](/img/structure/B1230181.png)

![[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)

![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)